molecular formula C13H17NO3 B11813796 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11813796
M. Wt: 235.28 g/mol
InChI Key: KGWIVOMAEFWRJL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is a synthetic chemical building block featuring a chiral alpha-amino acid structure with a pyrrolidine ring and a methoxyphenyl moiety. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules. Its structure suggests potential application in the development of pharmacologically active compounds, particularly as a scaffold for modulating neurotransmitter systems or for creating targeted inhibitors. The compound is provided for research purposes as a high-purity solid. Researchers are advised to conduct their own characterization and bioactivity studies to confirm its properties and suitability for specific applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C13H17NO3/c1-17-11-6-4-5-10(9-11)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16)

InChI Key

KGWIVOMAEFWRJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: This can be achieved by reacting 3-methoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or aldehyde.

    Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine under appropriate conditions, such as in the presence of a base or catalyst.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or aldehyde, while reduction of the acetic acid moiety may yield an alcohol.

Scientific Research Applications

Pharmaceutical Development

The unique structure of 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid makes it a candidate for developing new drugs targeting neurological disorders. Its potential applications include:

  • Neurological Disorders : The compound has been studied for its interactions with various receptors in the central nervous system, suggesting potential efficacy in treating conditions like epilepsy and anxiety disorders.
  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant effects in animal models, indicating that this compound may exhibit similar properties .

Research indicates that compounds with similar structures to this compound may interact with neurotransmitter systems and influence various biological pathways:

  • Anticonvulsant Mechanism : Studies have demonstrated that related compounds can modulate voltage-gated sodium and calcium channels, which are crucial for neuronal excitability and seizure activity .
  • Analgesic Properties : Some derivatives have been evaluated for analgesic activity, showing promise in models of tonic pain without impairing motor coordination .

Case Studies and Research Findings

Research has documented various studies focusing on the synthesis and biological evaluation of related compounds. For instance:

  • Synthesis and Evaluation : A study synthesized new derivatives based on pyrrolidine structures and evaluated their anticonvulsant activity through various animal models. The findings indicated significant protective effects against seizures, suggesting that modifications to the pyrrolidine structure can enhance pharmacological activity .
  • Binding Studies : In vitro binding studies have shown that similar compounds can influence neurotransmitter receptors, providing insights into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Receptor Binding

Key structural analogs and their pharmacological profiles are compared below:

Compound Name Key Structural Features Target Receptor(s) Binding Affinity (Ki or IC₅₀) Functional Activity
Target Compound 3-Methoxyphenyl, pyrrolidine, acetic acid Not explicitly reported N/A Inferred from analogs
U-69,593 () Pyrrolidine, benzofuran κ-opioid High κ affinity ([³H]U-69,593) κ-opioid agonist
Compound 25 () Pyrrolidine, fluorophenyl κ-opioid Kᵢ = 0.565 nM (κ) κ-opioid antagonist
Methoxetamine () 3-Methoxyphenyl, cyclohexanone NMDA, serotonin transporter High NMDA affinity NMDA antagonist
KZR-616 () Pyrrolidine, morpholine Immunoproteasome subunits IC₅₀ < 10 nM (LMP7, LMP2) Proteasome inhibitor

Key Observations :

  • Pyrrolidine-containing opioids (e.g., U-69,593, Compound 25) show high selectivity for κ-opioid receptors, with antagonist/agonist activity dependent on substituents .

Functional Activity and Selectivity

Opioid Receptor Modulation
  • κ-Opioid Agonists : U-69,593 and spiradoline () exhibit full substitution (>90%) in monkeys trained to discriminate ethylketocyclazocine (EKC), indicating potent κ-agonist activity.
  • κ-Opioid Antagonists: Compound 25 () demonstrates high κ selectivity (Kᵢ = 0.565 nM vs. μ = 35.8 nM, δ = 211 nM) and antagonizes GTP-γ-S binding, suggesting non-competitive mechanisms .
Non-Opioid Targets
  • Integrin Inhibition : Analogous pyrrolidine-containing compounds () show high αvβ6 integrin affinity (pKᵢ = 11), driven by optimal substituent positioning .

Pharmacokinetic and Pharmacodynamic Profiles

  • Duration of Action: reveals that κ-opioid antagonists with pyrrolidine moieties (e.g., JDTic, nor-BNI) exhibit prolonged durations (>24 h) due to c-Jun N-terminal kinase-1 (JNK1) activation. Compounds lacking JNK1 activation (e.g., PF-4455242) have shorter durations .
  • Respiratory Effects : U-50,488 (pyrrolidine analog) shows minimal respiratory depression, while U-69,593 reduces respiratory volume by >60%, highlighting substituent-dependent safety profiles .

Therapeutic Potential

  • Anticancer Activity : Coumarin-pyrrolidine hybrids () induce apoptosis via Bax/Bcl-2 modulation, a mechanism possibly relevant to the target compound if modified with cytotoxic substituents .

Biological Activity

2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is a compound that combines a methoxyphenyl group with a pyrrolidine moiety. This unique structural configuration suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections detail the biological activities, mechanisms of action, and relevant case studies associated with this compound.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • GABA Receptors : Similar compounds have shown the ability to modulate γ-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission and have implications in anxiety and epilepsy.
  • Kinase Inhibition : Compounds with analogous structures have demonstrated nanomolar activity against certain kinases, suggesting potential applications in cancer therapy.
  • Cholinesterase Inhibition : Research indicates that derivatives of this compound may exhibit inhibition against acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : The presence of the pyrrolidine ring is significant for binding to biological targets involved in pain and inflammatory pathways.
  • Antimicrobial Properties : Preliminary studies suggest that similar pyrrolidine derivatives possess antibacterial and antifungal activities, indicating potential therapeutic applications .

Data Table: Biological Activities Overview

Activity TypeMechanism/TargetReference
GABA ModulationGABA Receptors
Kinase InhibitionVarious Kinases
AChE InhibitionAcetylcholinesterase
Anti-inflammatoryPain and inflammation pathways
AntimicrobialBacterial and fungal strains

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of pyrrolidine derivatives found that compounds similar to this compound demonstrated significant inhibition of AChE with IC50 values indicating strong potential for treating Alzheimer's disease. Molecular docking studies suggested effective binding to both the peripheral anionic site (PAS) and catalytic anionic site (CAS) regions of AChE .

Case Study 2: Antimicrobial Activity

In vitro tests on pyrrolidine derivatives revealed promising antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to range from 0.0039 to 0.025 mg/mL, showcasing the potential for therapeutic development in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and acid coupling. Key factors include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for pyrrolidine ring formation .
  • Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions, while room temperature is optimal for cyclization .
  • Catalysts : Use of coupling agents like EDC/HOBt improves ester-to-acid conversion efficiency .
    Yield optimization (70–85%) requires iterative purification via flash chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic shifts for the methoxyphenyl group (δ 3.8 ppm for OCH3_3) and pyrrolidine protons (δ 2.5–3.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve impurities, while ESI-MS provides accurate mass confirmation (expected [M+H]+^+ at m/z 264.1) .
  • IR Spectroscopy : Stretching frequencies for carboxylic acid (1700–1720 cm1^{-1}) and aromatic C-O (1250 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can researchers design experiments to determine the compound’s binding affinity with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (Kd_d) at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the protein solution .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the methoxyphenyl group and hydrophobic pockets .

Q. How can structural analogs of this compound resolve contradictions in pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications (e.g., replacing methoxy with halogens or varying pyrrolidine substituents) to identify critical pharmacophores .
  • Meta-Analysis of Data : Cross-reference IC50_{50} values from assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to isolate confounding variables .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve discrepancies in binding modes observed in docking studies .

Q. What strategies mitigate stability issues (e.g., hydrolysis) during in vitro and in vivo studies?

  • Methodological Answer :
  • pH Optimization : Use buffered solutions (pH 6.5–7.4) to stabilize the carboxylic acid moiety against degradation .
  • Prodrug Design : Convert the acid to an ester prodrug (e.g., methyl ester) for improved plasma stability, with enzymatic reconversion in target tissues .
  • Accelerated Stability Testing : Perform LC-MS stability assays under stress conditions (40°C, 75% humidity) to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method with HPLC quantification to measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .
  • Co-Solvency Studies : Test binary solvent systems (e.g., water/ethanol) to identify formulations that enhance solubility without precipitation .
  • Molecular Dynamics Simulations : Model solvation free energy to predict solvent interactions, guided by LogP values (experimental vs. computed) .

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